1-Hydroxy-6-nitronaphthalene
Overview
Description
1-Hydroxy-6-nitronaphthalene is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the first position and a nitro group at the sixth position on the naphthalene ring
Preparation Methods
The synthesis of 1-Hydroxy-6-nitronaphthalene typically involves nitration and hydroxylation reactions. One common method is the nitration of naphthalene to form 1-nitronaphthalene, followed by hydroxylation to introduce the hydroxyl group at the desired position . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) has been reported to achieve high conversion rates and selectivity under mild conditions .
Chemical Reactions Analysis
1-Hydroxy-6-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents for oxidation. .
Scientific Research Applications
1-Hydroxy-6-nitronaphthalene has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-nitronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in microbial degradation, the compound is initially oxidized by a three-component dioxygenase enzyme system, leading to the formation of 1,2-dihydroxynaphthalene . This intermediate is further metabolized through established pathways for naphthalene degradation, highlighting the compound’s role in environmental bioremediation.
Comparison with Similar Compounds
1-Hydroxy-6-nitronaphthalene can be compared with other nitro and hydroxyl derivatives of naphthalene, such as:
2-Hydroxy-6-nitronaphthalene: Similar in structure but with the hydroxyl group at the second position.
1-Nitronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Chloro-1-nitronaphthalene: Contains a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
6-nitronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBPSSPZWWISCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40528859 | |
Record name | 6-Nitronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40528859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38397-06-7 | |
Record name | 6-Nitronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40528859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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